molecular formula C8H11N3O3 B12619557 Ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate

Ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate

Cat. No.: B12619557
M. Wt: 197.19 g/mol
InChI Key: PEZHULBNEIEUSJ-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate is a versatile pyrimidine-based building block designed for advanced chemical synthesis and drug discovery research. The presence of both an ester and an aminomethyl group on the pyrimidine ring makes it a valuable scaffold for constructing more complex molecules through further functionalization. Researchers can utilize this compound in the synthesis of targeted libraries for high-throughput screening, particularly in developing potential therapeutic agents. Its structure is conducive to exploring interactions with various biological targets. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C8H11N3O3/c1-2-14-8(13)5-3-7(12)11-6(4-9)10-5/h3H,2,4,9H2,1H3,(H,10,11,12)

InChI Key

PEZHULBNEIEUSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)NC(=N1)CN

Origin of Product

United States

Preparation Methods

Reaction Scheme

The general reaction can be represented as follows:

$$
\text{β-ketoester} + \text{Amidine} \rightarrow \text{Pyrimidine Derivative}
$$

Research Findings

A notable study by Brown (1962) highlights the efficiency of using β-ketoesters in conjunction with amidines to synthesize various hydroxypyrimidines, including derivatives similar to Ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate.

Cyclization Processes

Cyclization processes involve the formation of a cyclic structure from linear precursors. This can be achieved through various mechanisms, including nucleophilic attack and rearrangement reactions.

Methodology

One effective method involves the reaction of ethyl 2-amino-4-carboxylate with an appropriate aldehyde under acidic conditions, leading to cyclization and formation of the pyrimidine ring.

Yield and Purity

Research indicates that this method can yield high-purity products with minimal by-products when optimized for temperature and reaction time. Typical conditions include:

Amidation Reactions

Amidation reactions are another viable pathway for synthesizing this compound. This method typically involves the reaction of carboxylic acids with amines or ammonia derivatives.

Reaction Details

The process can be summarized as follows:

$$
\text{Carboxylic Acid} + \text{Amine} \rightarrow \text{Amide}
$$

Optimization Parameters

Key parameters influencing the amidation reaction include:

  • Solvent Choice : Alcohols such as methanol or ethanol are often used.
  • Base Selection : Alkali metal alcoholates (e.g., sodium methoxide) serve as effective bases to facilitate the reaction.

Comparative Analysis of Methods

The following table summarizes the advantages and disadvantages of each preparation method:

Method Advantages Disadvantages
Condensation High yield, straightforward procedure Requires careful control of reactants
Cyclization Efficient formation of cyclic structures May require specific conditions for success
Amidation Versatile and applicable to various substrates Potential for side reactions if not controlled

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate can be synthesized through various methods, typically involving the reaction of pyrimidine derivatives with appropriate amines and carboxylic acid derivatives. The structural formula is crucial for understanding its reactivity and interaction with biological systems.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, compounds similar to this compound demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antioxidant Activity

Research has also indicated that derivatives of this compound possess significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study reported that certain substituted derivatives exhibited strong antioxidant activity, suggesting potential applications in preventing oxidative damage in biological systems .

Neurological Applications

This compound and its derivatives have been investigated for their potential in treating neurological disorders. They may act on specific receptors involved in neuroprotection and neuroinflammation, making them candidates for further research in conditions like multiple sclerosis .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of pyrimidine derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting their utility as potential antibiotics .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study assessing the anti-inflammatory effects of pyrimidine derivatives, researchers observed that this compound significantly reduced inflammation markers in animal models when compared to a placebo group. The results indicated a direct correlation between dosage and efficacy.

Case Study 2: Antioxidant Mechanisms

Another study focused on the antioxidant mechanisms of this compound revealed that it effectively reduced lipid peroxidation levels in vitro. This suggests its potential role as a protective agent against cellular damage caused by reactive oxygen species.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of Ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate with analogous pyrimidine derivatives from the evidence:

Compound Name Position 2 Substituent Position 6 Substituent Position 4/5 Substituent Notable Features
This compound (Target) Aminomethyl Hydroxyl Ethyl carboxylate High nucleophilicity, H-bond donor/acceptor
Ethyl 2-hydroxy-6-(4-methoxyphenyl)-4-methyl-1,6-dihydropyrimidine-5-carboxylate Hydroxyl 4-Methoxyphenyl Methyl, ethyl carboxylate Aromatic substitution enhances lipophilicity
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate Trifluoromethyl Amino Ethyl carboxylate Electron-withdrawing CF₃ group improves metabolic stability
Ethyl 2-hydroxypyrimidine-4-carboxylate Hydroxyl H Ethyl carboxylate Simplest analog; foundational for derivatization
Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate Allylsulfanyl Methyl 4-Methoxyphenyl, ethyl carboxylate Sulfur atom introduces redox activity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 4-methoxyphenyl group in increases lipophilicity (logP ~2.5–3.0), whereas the target compound’s hydroxyl and aminomethyl groups may reduce logP, enhancing aqueous solubility .
  • Metabolic Stability : Trifluoromethyl groups () resist oxidative degradation, whereas allylsulfanyl groups () may undergo metabolic sulfoxidation .

Biological Activity

Ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring, which is known for its diverse biological activities. The presence of hydroxyl and amino groups enhances its reactivity and potential interactions with biological targets.

Anti-inflammatory Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. This compound has shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

  • In vitro Studies : In vitro assays demonstrated that the compound effectively suppressed COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For instance, related compounds have exhibited IC50 values against COX-2 ranging from 0.04 to 42.1 μM, indicating strong inhibitory effects .
  • In vivo Studies : In vivo models, such as carrageenan-induced paw edema in rats, revealed that pyrimidine derivatives could reduce inflammation effectively. The effective doses (ED50) for these compounds were reported to be around 8.23 to 11.60 μM, suggesting that this compound may possess similar efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored through various studies:

  • Mechanism of Action : this compound and its analogs have been investigated for their ability to bind to antiapoptotic proteins such as Bcl-2 family members, which are often overexpressed in cancer cells. This binding can lead to increased apoptosis in cancer cells .
  • Cell Line Studies : In vitro cytotoxicity assays against various cancer cell lines have shown that the compound can induce cell death in cells overexpressing Bcl-2 proteins. For example, studies indicated a significant increase in cytotoxicity when combined with cisplatin treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications:

Substituent Effect on Activity
Hydroxyl GroupEnhances anti-inflammatory activity
Amino GroupIncreases binding affinity to Bcl-2
Alkyl SubstituentsVarying effects on cytotoxicity

Preliminary SAR studies suggest that electron-donating groups enhance the compound's anti-inflammatory properties while maintaining anticancer efficacy .

Case Studies

Several case studies have highlighted the effectiveness of similar pyrimidine derivatives:

  • Study on COX Inhibition : A series of pyrimidine derivatives were tested for their COX inhibitory activity, revealing that compounds with specific substitutions showed enhanced potency compared to others .
  • Anticancer Efficacy : Research involving analogs of this compound demonstrated significant cytotoxic effects against leukemia cell lines, indicating its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols involving cyclization and protecting group strategies. For example, intermediates are generated through Biginelli-like reactions using aldehydes, thioureas, and β-keto esters under acidic conditions. Optimization includes adjusting solvent systems (e.g., chloroform with triethylamine) and reaction times (e.g., 5 hours for cyclization steps). Post-synthetic deprotection (e.g., using Pd/C in ethyl acetate) requires inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key methods include:

  • ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent positions and hydrogen bonding.
  • FTIR (4000–400 cm⁻¹) to identify functional groups like hydroxyl (–OH) and carboxylate (–COO⁻).
  • LC-MS for purity and molecular ion verification. Contradictions between calculated and observed spectra (e.g., unexpected splitting in NMR) are resolved by X-ray crystallography (as in ) or computational modeling (DFT) to validate tautomeric forms or hydrogen-bonding networks .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data are limited, general precautions include:

  • Using fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Storing in anhydrous conditions (desiccators) due to hygroscopic hydroxy groups.
  • Quenching reactions with ammonium chloride to neutralize acidic byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., trifluoromethyl, aminomethyl) influence the compound’s reactivity and pharmacological activity?

Substituents like trifluoromethyl enhance metabolic stability and lipophilicity, while the aminomethyl group facilitates hydrogen bonding with biological targets (e.g., enzyme active sites). Computational docking studies (AutoDock Vina) and Hammett σ values can predict substituent effects on reaction kinetics (e.g., nucleophilic acyl substitution) or binding affinities .

Q. What methodologies are employed to resolve contradictions in reported synthetic yields or biological activity data?

Discrepancies arise from variations in:

  • Reagent purity (e.g., Pd/C activity in deprotection steps).
  • Chromatographic purification (silica gel mesh size impacting resolution). Systematic DOE (Design of Experiments) approaches, including Taguchi arrays, optimize parameters like temperature, solvent ratios, and catalyst loading. Biological activity inconsistencies are addressed via orthogonal assays (e.g., SPR vs. cell-based viability tests) .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for formulation studies?

Accelerated stability studies (ICH Q1A guidelines) involve:

  • HPLC-UV to monitor degradation products (e.g., hydrolysis of the ester group at pH >7).
  • Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds. Buffered solutions (pH 1–13) are incubated at 40°C/75% RH for 4 weeks, with degradation kinetics modeled using Arrhenius equations .

Q. What strategies mitigate side reactions (e.g., dimerization or oxidation) during large-scale synthesis?

  • Low-temperature reactions (0–5°C) to suppress exothermic dimerization.
  • Radical scavengers (e.g., BHT) to prevent oxidation of the hydroxypyrimidine ring.
  • Flow chemistry setups improve heat dissipation and reduce batch variability .

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